molecular formula C14H20N2O3 B4742437 1-[3-(2-nitrophenoxy)propyl]piperidine

1-[3-(2-nitrophenoxy)propyl]piperidine

Cat. No.: B4742437
M. Wt: 264.32 g/mol
InChI Key: AUSHFMVWTXKYJB-UHFFFAOYSA-N
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Description

1-[3-(2-Nitrophenoxy)propyl]piperidine is a piperidine derivative featuring a propyl linker connected to a 2-nitrophenoxy substituent. The nitro group at the ortho position distinguishes it from most analogs, which typically bear substituents like chloro, methyl, or tert-butyl at para positions. This substituent’s electronic and steric effects likely influence its physicochemical and biological properties.

Properties

IUPAC Name

1-[3-(2-nitrophenoxy)propyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-16(18)13-7-2-3-8-14(13)19-12-6-11-15-9-4-1-5-10-15/h2-3,7-8H,1,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSHFMVWTXKYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(2-nitrophenoxy)propyl]piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-nitrophenol and 3-chloropropylpiperidine.

    Reaction Conditions: The reaction between 2-nitrophenol and 3-chloropropylpiperidine is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-nitrophenol is replaced by the 3-chloropropyl group, forming the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

1-[3-(2-nitrophenoxy)propyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

    Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.

Scientific Research Applications

1-[3-(2-nitrophenoxy)propyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals. Its derivatives have shown potential as therapeutic agents for treating different diseases.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is used in biological studies to investigate its effects on different biological systems. It has been studied for its potential as an enzyme inhibitor and receptor modulator.

    Industrial Applications: The compound is used in various industrial processes, including the synthesis of specialty chemicals and intermediates for other chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3-(2-nitrophenoxy)propyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and the presence of functional groups. The nitro group in the compound can undergo reduction to form an amino group, which can interact with various biological targets. The piperidine ring can also interact with different receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Analogs :

Pitolisant (1-[3-(4-Chlorophenoxy)propyl]piperidine hydrochloride): Substituent: 4-Chlorophenoxy. Role: Clinically approved H3R antagonist/inverse agonist . Synthesis: Higher yield (e.g., 54% for 4-chloro analog in ) due to stable para-substitution . Melting Point: 158–160°C .

1-[3-(4-tert-Butylphenoxy)propyl]piperidine: Substituent: 4-tert-Butylphenoxy. Role: Non-imidazole H3R antagonist with nanomolar affinity . Pharmacokinetics: Demonstrated serum stability in rats .

Triazole-Substituted Analogs (e.g., 3m): Substituent: 4-(3-(4-Chlorophenyl)-1,2,4-triazol-4-yl)phenoxy. Activity: IC50 = 5.92 nM for H3R antagonism .

Comparison with 1-[3-(2-Nitrophenoxy)propyl]piperidine :
  • Synthesis : The nitro group’s ortho position may reduce synthetic yield compared to para-substituted analogs due to steric hindrance during nitration .
  • Solubility and Lipophilicity : The nitro group’s strong electron-withdrawing nature increases polarity but may reduce membrane permeability compared to lipophilic substituents (e.g., tert-butyl) .

Pharmacological and Receptor Binding Profiles

H3 Receptor Antagonism :
  • Pitolisant (4-Chloro analog) : Binds H3R via salt bridges (Glu206-piperidine), H-bonds (Tyr374-central oxygen), and π-stacking (para-chlorophenyl) .
  • Ortho-Nitro Substituent : The nitro group’s ortho position may sterically hinder π-stacking with aromatic residues (e.g., Phe198, Tyr189), reducing binding affinity compared to para-substituted analogs .
Sigma Receptor Activity :
  • SKF-10,047 (Sigma Agonist) : Prototypical sigma ligand with piperidine motifs. Nitro-substituted analogs may exhibit sigma affinity, but ortho substitution could alter binding kinetics compared to (+)-3-PPP derivatives .
Activity Data :
Compound Substituent IC50/Ki (nM) Target Receptor
Pitolisant 4-Chlorophenoxy 6.3 H3R
3m (Triazole analog) 4-Chlorophenyl-triazol 5.92 H3R
This compound* 2-Nitrophenoxy N/A Hypothetical

*Predicted lower H3R affinity due to steric/electronic effects.

Physicochemical Properties

Property 2-Nitrophenoxy Derivative 4-Chloro Analog 4-tert-Butyl Analog
Molecular Weight ~293.3 g/mol 351.44 g/mol 337.48 g/mol
Melting Point Expected >150°C* 158–160°C 112–115°C
LogP (Predicted) ~2.1 ~3.5 ~4.0
Metabolic Stability Moderate (Nitro reduction) High High

*Inferred from nitro group’s polarity and analogs’ trends.

Patent and Clinical Relevance

  • Pitolisant : Marketed for narcolepsy; patents focus on 4-chloro and tert-butyl derivatives .
  • Nitro Derivatives: No direct patents identified; ortho-substitution may offer novel intellectual property opportunities but requires efficacy validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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